

Elucidating the Structure of Poricoic Acid H: A Technical Guide

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Compound of Interest

Compound Name: *Poricoic Acid H*

Cat. No.: *B15591478*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structure elucidation of **Poricoic Acid H**, a lanostane-type triterpenoid isolated from the medicinal fungus *Poria cocos*. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, which are pivotal in the structural characterization of novel natural products. Detailed experimental protocols, data interpretation, and visual workflows are presented to assist researchers in the field of natural product chemistry and drug discovery.

Introduction to Poricoic Acid H

Poricoic Acid H is a member of the poricoic acid family, a group of triterpenoids found in *Poria cocos*. These compounds have garnered significant interest due to their diverse biological activities. The precise chemical structure of **Poricoic Acid H** has been established as $C_{31}H_{48}O_5$ through a combination of spectroscopic techniques.^[1] This guide will delve into the specific NMR and MS data that contribute to its definitive structural assignment.

Experimental Protocols

The isolation and structure elucidation of **Poricoic Acid H** involves a series of systematic steps, from extraction to spectroscopic analysis. The following protocols are representative of the methods used for triterpenoids from *Poria cocos*.

Isolation and Purification

A typical isolation procedure for poricoic acids from the dried and pulverized sclerotium of *Poria cocos* involves the following steps:

- **Extraction:** The powdered fungal material is extracted with a solvent such as 95% ethanol under reflux. The resulting extract is then concentrated under reduced pressure.
- **Fractionation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate, to separate fractions based on polarity.
- **Purification:** The fractions containing the compounds of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

- **Sample Preparation:** A few milligrams of the purified **Poricoic Acid H** are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD), and transferred to an NMR tube.
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and various 2D NMR spectra (such as COSY, HSQC, and HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

- **Ionization:** High-Resolution Electrospray Ionization (HR-ESI) is a common technique for the analysis of triterpenoids.
- **Analysis:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. This allows for the determination

of the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

Spectroscopic Data and Structure Elucidation

The structure of **Poricoic Acid H** was elucidated by detailed analysis of its NMR and MS data. While the specific data for **Poricoic Acid H** is detailed in specialized literature, representative data from the closely related Poricoic Acid A is presented here for illustrative purposes.

Mass Spectrometry Data

High-resolution mass spectrometry is used to determine the exact molecular formula of the compound.

Table 1: Representative HR-ESI-MS Data for a Poricoic Acid

Ion	Calculated m/z	Observed m/z	Molecular Formula
[M+H] ⁺	501.3575	501.3579	C ₃₁ H ₄₉ O ₅
[M+Na] ⁺	523.3394	523.3399	C ₃₁ H ₄₈ NaO ₅

Note: The data presented is representative for a compound with the molecular formula C₃₁H₄₈O₅.

NMR Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 2: Representative ¹H NMR Data (500 MHz, CDCl₃) for a Poricoic Acid Analog

Position	δH (ppm)	Multiplicity	J (Hz)
1 α	1.58	m	
1 β	1.40	m	
2 α	1.95	m	
2 β	1.75	m	
3 α	2.45	m	
5 α	2.30	m	
...

Table 3: Representative ^{13}C NMR Data (125 MHz, $CDCl_3$) for a Poricoic Acid Analog

Position	δC (ppm)
1	35.4
2	28.2
3	47.6
4	38.9
5	50.1
...	...

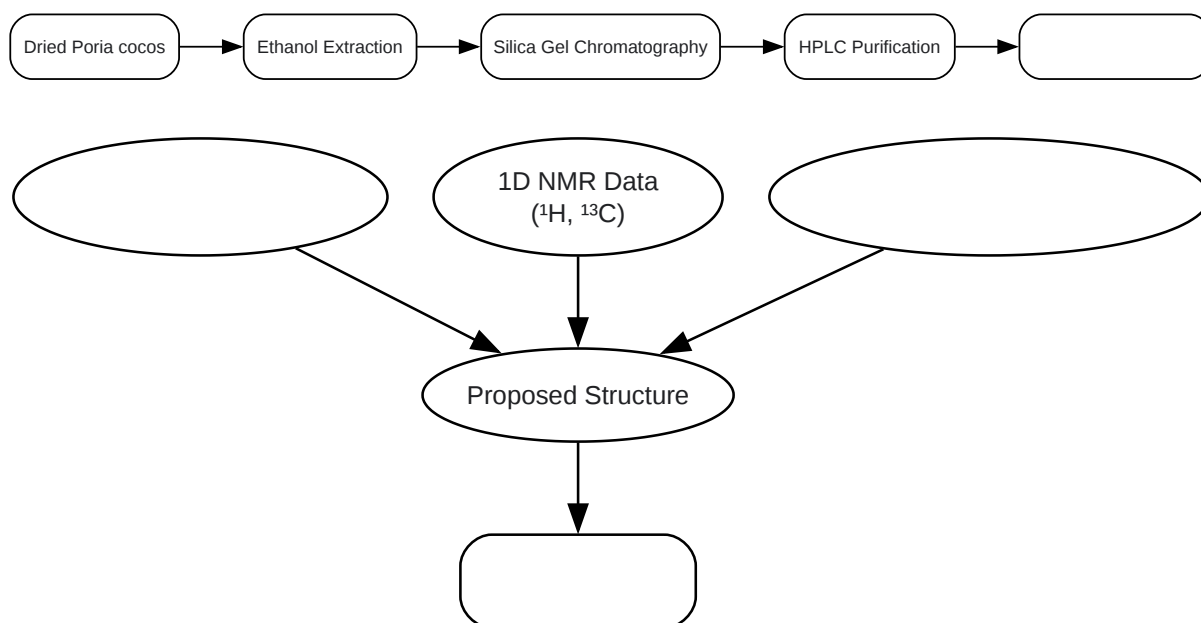
Note: The NMR data presented are representative for a lanostane-type triterpenoid and are intended for illustrative purposes. Specific assignments for **Poricoic Acid H** should be referenced from the primary literature.

Visualizing the Workflow and Structure

Diagrams created using Graphviz (DOT language) help to visualize the experimental and logical processes in structure elucidation.

Experimental Workflow

The following diagram illustrates the general workflow from the raw fungal material to the purified compound ready for analysis.



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References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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